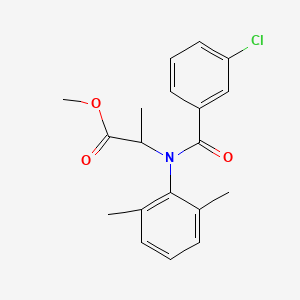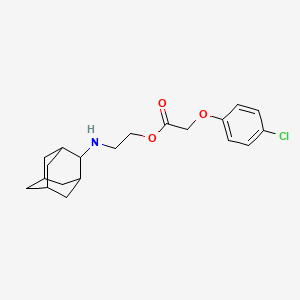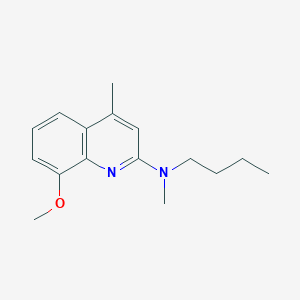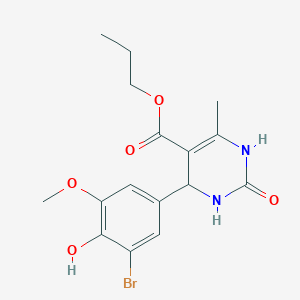
methyl N-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)alaninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)alaninate, commonly known as DCMU, is a herbicide that is widely used in agricultural practices. It is a photosynthetic inhibitor that targets the electron transport chain in photosystem II of the chloroplasts. DCMU has been the subject of numerous scientific studies due to its unique mechanism of action and potential applications in various fields.
作用机制
DCMU acts as a photosynthetic inhibitor by binding to the D1 protein in photosystem II of the chloroplasts. This binding prevents the transfer of electrons from the water-splitting complex to the plastoquinone pool, thereby inhibiting the electron transport chain in photosystem II. This inhibition leads to a reduction in the production of ATP and NADPH, which are essential for the process of photosynthesis.
Biochemical and Physiological Effects:
DCMU has been shown to have a number of biochemical and physiological effects on plants. It has been reported to induce changes in the levels of various metabolites, including sugars, amino acids, and organic acids. DCMU has also been shown to affect the expression of genes involved in photosynthesis and stress response pathways. Physiologically, DCMU has been shown to inhibit the growth of plants by reducing their photosynthetic efficiency.
实验室实验的优点和局限性
DCMU has several advantages as a tool for scientific research. It is a highly specific inhibitor of photosystem II, which allows for the selective inhibition of photosynthesis without affecting other metabolic processes. DCMU is also relatively stable and can be stored for extended periods of time. However, DCMU has some limitations as well. It is highly toxic and must be handled with care. Additionally, its effects on plants can vary depending on the species, growth conditions, and concentration used.
未来方向
There are several potential future directions for research on DCMU. One area of interest is the development of new herbicides based on the structure of DCMU. Another potential direction is the investigation of the effects of DCMU on non-photosynthetic organisms, such as bacteria and fungi. Additionally, further studies are needed to elucidate the precise mechanism of action of DCMU and its effects on plant metabolism and stress response pathways.
合成方法
DCMU can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3-chlorobenzoic acid with 2,6-dimethylphenylalanine to form the intermediate N-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)alanine. This intermediate is then treated with methyl iodide to yield the final product, methyl N-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)alaninate.
科学研究应用
DCMU has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of DCMU is in the field of photosynthesis research. DCMU is widely used as a tool to study the electron transport chain in photosystem II of the chloroplasts. It has also been used to investigate the role of photosystem II in the regulation of photosynthetic efficiency and the response of plants to environmental stress.
属性
IUPAC Name |
methyl 2-(N-(3-chlorobenzoyl)-2,6-dimethylanilino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-12-7-5-8-13(2)17(12)21(14(3)19(23)24-4)18(22)15-9-6-10-16(20)11-15/h5-11,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQRVFXZHUSDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)alaninate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5218565.png)
![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5218572.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B5218580.png)


![2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5218615.png)

![8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline](/img/structure/B5218637.png)
![N-[(allylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B5218638.png)
![3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-1H-indole](/img/structure/B5218644.png)
![N-(4-iodophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5218651.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5218676.png)